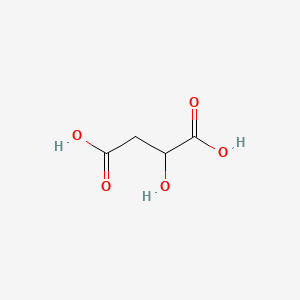

2-Hydroxy(2-~13~C)butanedioic acid

Description

Malic acid has been used in trials studying the treatment of Xerostomia, Depression, and Hypertension.

Malic acid is a natural product found in Camellia sinensis, Solanum tuberosum, and other organisms with data available.

See also: Hibiscus sabdariffa Flower (part of) ... View More ...

Properties

CAS No. |

143435-96-5 |

|---|---|

Molecular Formula |

C4H6O5 |

Molecular Weight |

135.08 g/mol |

IUPAC Name |

2-hydroxy(213C)butanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i2+1 |

InChI Key |

BJEPYKJPYRNKOW-VQEHIDDOSA-N |

impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O |

boiling_point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |

Color/Form |

Colorless crystals White, crystalline triclinic crystals |

density |

1.601 g/ cu cm at 20 °C |

melting_point |

127-132 °C 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/ Crystals; MP: 101 °C /D(+)-Form/ |

physical_description |

Liquid; Dry Powder White or nearly white crystalline powder or granules Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] |

Related CAS |

78644-42-5 676-46-0 (di-hydrochloride salt) |

solubility |

In water, 55.8 g/100 g water at 20 °C In water, 592,000 mg/L at 25 °C Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70 It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents |

vapor_pressure |

0.00000293 [mmHg] 3.28X10-8 mm Hg at 25 °C (extrapolated) |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Stable Isotope Tracers in Modern Research

An In-Depth Technical Guide to 2-Hydroxy(2-13C)butanedioic Acid: A Key Metabolic Tracer

In the landscape of modern biomedical research, understanding the dynamic nature of metabolic pathways is paramount. While traditional biochemical assays provide static snapshots of metabolite concentrations, they often fail to capture the intricate flow and transformation of molecules within a living system. Stable isotope tracers, such as 13C-labeled compounds, have emerged as indispensable tools for elucidating this metabolic flux.[] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical studies.[2] By replacing a standard 12C atom with its heavier, stable isotope 13C, a molecule becomes a "tagged" probe that is chemically identical to its unlabeled form but physically distinguishable by its increased mass.[]

This guide focuses on a particularly valuable tracer: 2-Hydroxy(2-13C)butanedioic acid, an isotopically labeled form of malic acid. Malic acid, in its anionic form malate, is a central intermediate in the citric acid (TCA) cycle, a fundamental metabolic hub for energy production and biosynthesis.[3] By introducing a 13C label at the specific C2 position of malate, researchers can precisely track its metabolic fate, providing high-resolution insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming that characterizes numerous diseases, including cancer and metabolic disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals on the core principles, methodologies, and applications of this powerful metabolic probe.

Core Compound Profile: 2-Hydroxy(2-13C)butanedioic Acid

A thorough understanding of the tracer's fundamental properties is the bedrock of any successful metabolic study. This section details the essential chemical and physical characteristics of 2-Hydroxy(2-13C)butanedioic acid.

Nomenclature and Structure

The precise naming and structural representation of an isotopic tracer are critical for experimental reproducibility and data interpretation.

-

IUPAC Name: 2-hydroxy(2-13C)butanedioic acid[4]

-

Common Synonyms: DL-Malic acid-2-13C, 2-hydroxy-butanedioic-2-13C acid[5]

-

Chemical Structure: The molecule is a four-carbon dicarboxylic acid with a hydroxyl group on the second carbon. The isotopic label is specifically located at this second carbon position (C2).

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and preparation for experimental use.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₅ | [4] |

| Molecular Weight | 135.08 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| Melting Point | 131-133 °C | [5] |

| Isotopic Purity | Typically ≥99 atom % 13C | [5] |

| Mass Shift | M+1 (relative to the unlabeled compound) | [5] |

Safety and Handling

Proper safety protocols are essential when working with any chemical compound.

-

Hazard Identification: 2-Hydroxy(2-13C)butanedioic acid is classified as an eye irritant.[5]

-

Recommended Handling: Standard laboratory practices, including the use of safety glasses and gloves, are recommended. Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

-

Storage: Store at room temperature, protected from light and moisture to ensure stability and integrity.[6]

Principle of Application: Metabolic Flux Analysis (MFA)

The primary utility of 2-Hydroxy(2-13C)butanedioic acid is as a tracer for Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system.[7]

The Scientific Rationale: Tracing the Path of Malate

By introducing 13C-labeled malate into a biological system (e.g., cell culture or an in vivo model), researchers can follow the incorporation of the heavy isotope into downstream metabolites. The rate and pattern of this incorporation provide a direct readout of the activity of the metabolic pathways involving malate. This approach allows for the quantification of pathway fluxes, which cannot be determined by simple metabolite concentration measurements alone.[8]

The Citric Acid (TCA) Cycle Context

Malate is a key intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions central to cellular respiration. The cycle is a critical source of ATP and provides precursors for the biosynthesis of amino acids, nucleotides, and lipids. As shown in the diagram below, malate is oxidized to oxaloacetate by malate dehydrogenase, completing the cycle. Its position connects it to several crucial metabolic inputs (anaplerosis) and outputs (cataplerosis).

Caption: The Citric Acid (TCA) Cycle with Malate-2-13C Entry.

The 13C Label as a Precise Probe

The specific placement of the 13C atom at the C2 position is what makes this tracer particularly powerful. When introduced into cells, this M+1 malate (containing one 13C atom) is processed by cellular enzymes. Mass spectrometry can then detect the resulting M+1 mass shift in downstream metabolites. For example:

-

Oxidation to Oxaloacetate: Malate dehydrogenase converts [2-13C]malate to [2-13C]oxaloacetate. The label is retained at the C2 position.

-

Formation of Citrate: This [2-13C]oxaloacetate condenses with unlabeled acetyl-CoA to form [2-13C]citrate.

-

Subsequent Turns of the Cycle: As the labeled citrate is processed through the TCA cycle, the 13C atom is transferred to subsequent intermediates. By analyzing the mass isotopomer distribution (MID) of all TCA cycle intermediates, one can deduce the relative contributions of different pathways feeding into the cycle.

Key Methodologies and Experimental Workflows

A robust and reproducible experimental workflow is critical for generating high-quality metabolic flux data. The following outlines a standard protocol for a cell culture-based MFA study using 2-Hydroxy(2-13C)butanedioic acid.

Experimental Workflow for Cell Culture-Based MFA

This workflow details the key stages from cell preparation to data analysis.

Caption: Standard workflow for a tracer-based metabolomics experiment.

Detailed Protocol Steps

-

Step 1: Cell Seeding and Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and equilibrate for 24 hours. Causality Insight: Using cells in a consistent growth phase is crucial as metabolic activity can vary significantly with cell density and growth state.

-

Step 2: Introduction of the Isotopic Tracer: Gently aspirate the standard culture medium and replace it with a pre-warmed, identical medium in which unlabeled malic acid has been replaced with 2-Hydroxy(2-13C)butanedioic acid at the same concentration. The incubation time should be sufficient to approach isotopic steady-state for the pathways of interest, typically determined via a time-course experiment (e.g., 4-24 hours).

-

Step 3: Metabolite Quenching and Extraction: This is the most critical step for preserving the in vivo metabolic state.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular tracer.

-

Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate to instantly quench all enzymatic activity. Trustworthiness: The speed and low temperature of this step are paramount to prevent metabolic changes post-harvest, ensuring the measured metabolite levels reflect the true state at the time of quenching.

-

-

Step 4: Analytical Detection (LC-MS/MS): The extracted metabolites are analyzed using a system like a high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[8][9]

Sample Analytical Parameters

The following table provides an example of typical parameters for an LC-MS/MS method for analyzing TCA cycle intermediates.

| Parameter | Example Specification |

| LC Column | Reverse-phase C18 or HILIC column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Full Scan |

Data Interpretation and Case Study Insights

The raw output from the mass spectrometer is a series of peaks corresponding to different mass-to-charge ratios. The key to MFA is interpreting the distribution of these masses for each metabolite.

Understanding Mass Isotopomer Distributions (MIDs)

The MID describes the fraction of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., heavy isotopes. For our tracer:

-

Malate M+0: The fraction of malate that is unlabeled.

-

Malate M+1: The fraction of malate that contains one 13C atom, derived directly from the supplied 2-Hydroxy(2-13C)butanedioic acid.

-

Citrate M+1: Indicates that citrate was formed from M+1 oxaloacetate (derived from the tracer) and unlabeled (M+0) acetyl-CoA.

-

Citrate M+2: Could indicate citrate formed from M+1 oxaloacetate and M+1 acetyl-CoA, suggesting the label has passed through pyruvate dehydrogenase.

By tracking these MIDs across all TCA cycle intermediates, a comprehensive map of pathway activity can be constructed.

Hypothetical Case Study: Probing Anaplerosis in Cancer Cells

Scenario: Two cancer cell lines, A and B, are cultured with 2-Hydroxy(2-13C)butanedioic acid. Cell Line A is known to rely heavily on glutamine for anaplerosis, while Cell Line B primarily uses pyruvate carboxylase to replenish TCA cycle intermediates.

Expected Outcome:

-

In both cell lines: A high enrichment of M+1 will be observed in malate, oxaloacetate, and early-cycle intermediates like citrate and α-ketoglutarate, demonstrating the tracer is being utilized.

-

In Cell Line A (Glutamine-dependent): The pool of α-ketoglutarate will be a mix of M+1 (from the malate tracer cycling around) and M+0 (from unlabeled glutamine entering the cycle). This dilutes the label enrichment downstream of α-ketoglutarate.

-

In Cell Line B (Pyruvate Carboxylase-dependent): Pyruvate carboxylase converts unlabeled pyruvate to unlabeled oxaloacetate. This will dilute the M+1 enrichment of oxaloacetate, and consequently, all other TCA cycle intermediates. The degree of this dilution can be used to quantify the pyruvate carboxylase flux relative to the flux through malate dehydrogenase.

Caption: Differential label dilution in two hypothetical cancer cell lines.

Conclusion: The Precision of Positional Isotope Labeling

2-Hydroxy(2-13C)butanedioic acid is more than just a labeled molecule; it is a high-precision tool for dissecting cellular metabolism. Unlike universally labeled tracers (e.g., [U-13C4]malate), which can complicate the deconvolution of overlapping metabolic cycles, the single, defined label at the C2 position provides clear, interpretable results for specific reaction steps.[6][10] Its application in metabolic flux analysis enables researchers to move beyond static measurements, offering a dynamic view of how cells adapt their metabolic networks in response to genetic alterations, pharmacological interventions, or environmental cues. As drug development increasingly targets metabolic pathways, the insights gained from using specific tracers like 2-Hydroxy(2-13C)butanedioic acid are invaluable for identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers of therapeutic response.

References

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy(2-~13~C)butanedioic acid | C4H6O5 | CID 71309137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-苹果酸-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. (2S)-2-Hydroxybutanedioic acid | SIELC Technologies [sielc.com]

- 10. isotope.com [isotope.com]

An In-Depth Technical Guide to 2-Hydroxy(2-13C)butanedioic Acid: Structure, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy(2-13C)butanedioic acid, a stable isotope-labeled metabolite crucial for elucidating complex cellular metabolic pathways. We will delve into its fundamental properties, spectroscopic characterization, and, most importantly, its application as a tracer in metabolic flux analysis, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Positional Isotope Labeling

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the quantitative analysis of pathway fluxes and nutrient fates within cellular systems.[1][2] While uniformly labeled substrates like [U-13C6]-glucose provide a broad overview of carbon transitions, positionally labeled compounds such as 2-Hydroxy(2-13C)butanedioic acid, also known as [2-13C]malic acid, offer a more targeted and nuanced interrogation of specific enzymatic reactions and pathway branch points.

The strategic placement of a ¹³C label at the C2 position of malate, a key intermediate in the tricarboxylic acid (TCA) cycle, enables researchers to track its metabolic transformations with high precision. This guide will explore the unique advantages of this specific isotopologue in dissecting central carbon metabolism.

Physicochemical and Structural Properties

2-Hydroxy(2-13C)butanedioic acid is a derivative of malic acid, a dicarboxylic acid that plays a central role in cellular respiration.[3][4]

| Property | Value | Source |

| IUPAC Name | 2-hydroxy(2-¹³C)butanedioic acid | [5] |

| Synonyms | DL-Malic acid-2-¹³C, 2-hydroxy-butanedioic-2-¹³C acid | [5] |

| CAS Number | 143435-96-5 | [5] |

| Molecular Formula | HO₂CCH₂¹³CH(OH)CO₂H | [5] |

| Molecular Weight | 135.08 g/mol | [5] |

| Canonical SMILES | C(--INVALID-LINK--O)C(=O)O | [5] |

| InChI Key | BJEPYKJPYRNKOW-VQEHIDDOSA-N | [5] |

| Form | Solid | [6] |

| Melting Point | 131-133 °C (lit.) | [6] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [6] |

Synthesis of 2-Hydroxy(2-13C)butanedioic Acid

The synthesis of positionally labeled metabolites is a critical aspect of isotope tracing studies. While commercially available, understanding the synthetic routes can be beneficial for custom labeling strategies. Enzymatic synthesis offers a highly specific method for producing L-malate with the ¹³C label at the desired position.

One established method involves a series of coupled enzymatic reactions.[7] For instance, [2-¹³C]malic acid can be synthesized starting from ¹³C-labeled pyruvate. This process typically involves the sequential action of pyruvate kinase, phosphoenolpyruvate (PEP) carboxylase, and malate dehydrogenase.[3] This biocatalytic approach ensures the stereospecificity of the final product, which is often crucial for biological experiments. Chemical synthesis routes, often starting from derivatives of succinic acid, provide an alternative but may require more complex purification steps to isolate the desired stereoisomer.[8][9][10]

Spectroscopic Characterization: Confirming the Label

Rigorous characterization of the isotopic enrichment and position of the label is paramount for the integrity of any tracer study. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing organic acids after derivatization, typically trimethylsilylation (TMS). The fragmentation pattern of the TMS-derivatized 2-Hydroxy(2-13C)butanedioic acid provides a clear signature of the ¹³C label.

A key fragment ion in the electron impact (EI) mass spectrum of TMS-derivatized malic acid is observed at m/z 233, corresponding to the loss of a TMS-carboxyl group ([M-117]⁺).[3] In the case of 2-Hydroxy(2-13C)butanedioic acid, this fragment will shift to m/z 234, confirming the presence of the ¹³C label in the remaining three-carbon backbone.[3] Another significant fragment, predicted to contain the C2 and C3 carbons, also shows a corresponding mass shift, further verifying the label's position.[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides unambiguous confirmation of the label's position. The chemical shift of a carbon atom is highly sensitive to its local electronic environment. For unlabeled malic acid, the C2 carbon (CH-OH) typically resonates at a distinct chemical shift.[2][12] In 2-Hydroxy(2-13C)butanedioic acid, the signal corresponding to the C2 carbon will be significantly enhanced in intensity due to the high ¹³C enrichment, confirming the specific labeling at this position. The carboxyl carbons (C1 and C4) of malic acid generally appear in the range of 170-185 ppm, while the C2 and C3 carbons are found further upfield.[13]

Applications in Metabolic Research: Tracing Anaplerosis and the TCA Cycle

The primary application of 2-Hydroxy(2-13C)butanedioic acid is as a tracer to study the dynamics of the TCA cycle and anaplerotic pathways. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis.[14] Malate is a key anaplerotic substrate.[15]

Rationale for Using [2-¹³C]Malate

The choice of tracer is a critical aspect of experimental design in metabolic flux analysis.[4][16] While [U-¹³C]-glucose is often used to trace glycolysis and its entry into the TCA cycle, and [U-¹³C]-glutamine is used to trace glutaminolysis, [2-¹³C]malate provides a direct probe of anaplerotic flux and the downstream reactions of the TCA cycle.

Introducing malate labeled at the C2 position allows for the precise tracking of the fate of this specific carbon atom. For example, its conversion to oxaloacetate and subsequent condensation with acetyl-CoA to form citrate can be monitored. Furthermore, the activity of malic enzyme, which decarboxylates malate to pyruvate, can be assessed by tracking the appearance of the ¹³C label in pyruvate and its downstream metabolites. This provides a more direct measure of these pathways compared to inferring them from glucose or glutamine tracers alone.

Experimental Protocol: ¹³C Metabolic Flux Analysis

A typical metabolic flux analysis experiment using 2-Hydroxy(2-13C)butanedioic acid involves several key steps. The following is a generalized protocol for a cell culture-based study.

Step 1: Cell Culture and Isotope Labeling

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with a labeling medium containing 2-Hydroxy(2-13C)butanedioic acid at a known concentration. The duration of labeling should be sufficient to achieve isotopic steady state, which should be determined empirically for the cell line and pathways of interest.[17]

Step 2: Quenching and Metabolite Extraction

-

Rapidly quench metabolic activity by, for example, aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol pre-chilled to -80°C).

-

Scrape the cells and collect the cell lysate.

-

Separate the metabolites from other cellular components by centrifugation.

-

Dry the metabolite extract, for instance, using a vacuum concentrator.

Step 3: Sample Preparation for Analysis

-

For GC-MS: The dried metabolite extract is derivatized to increase volatility. A common two-step derivatization involves methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

For LC-MS/MS: The dried extract is reconstituted in a suitable solvent for liquid chromatography. This approach often does not require derivatization and is particularly useful for analyzing polar metabolites like TCA cycle intermediates.[5][18]

Step 4: Analytical Measurement

-

The prepared samples are analyzed by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of malate and other TCA cycle intermediates. The MID represents the fractional abundance of each isotopologue of a metabolite.[14]

Step 5: Data Analysis and Flux Calculation

-

The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used as inputs for computational models to estimate intracellular metabolic fluxes.[2][19] This step typically requires specialized software packages.

Conclusion: A Powerful Tool for Mechanistic Insights

2-Hydroxy(2-13C)butanedioic acid is a valuable tool for researchers seeking to dissect the complexities of central carbon metabolism. Its use as a tracer provides a direct window into the dynamics of the TCA cycle and anaplerotic pathways, offering a level of detail that is often unattainable with more general-purpose tracers. By carefully designing experiments and leveraging the power of mass spectrometry and NMR, scientists can gain profound insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This in-depth understanding is critical for advancing drug development and the broader field of metabolic research.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 7. Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Malic acid (6915-15-7) 13C NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems | MDPI [mdpi.com]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Cellular Metabolism: A Technical Guide to 13C Labeled Malic Acid and its Isotopologues

Introduction: The Central Role of Malic Acid and the Power of Isotopic Labeling

In the intricate landscape of cellular metabolism, malic acid stands as a key intermediate, participating in fundamental pathways such as the tricarboxylic acid (TCA) cycle. Understanding the flux and fate of this C4 dicarboxylic acid is paramount for researchers in fields ranging from oncology and metabolic disorders to drug development. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful lens to trace the metabolic journey of compounds and quantify the rates of metabolic reactions in living systems.[1][2][3] This guide provides an in-depth exploration of 13C labeled malic acid, its various synonyms and isotopologues, and its critical applications in cutting-edge research. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms: A Comprehensive Overview

The nomenclature of isotopically labeled compounds can be complex, but a clear understanding is essential for experimental design and data interpretation. According to IUPAC recommendations, the position and number of isotopic labels are explicitly denoted.[4][5][6][7] For 13C labeled malic acid, a variety of synonyms and specific isotopologues are used, each with distinct applications.

| Systematic Name | Common Synonyms | Isotopic Labeling Pattern | Typical Applications |

| (2S)-2-hydroxy[1,2,3,4-¹³C₄]butanedioic acid | L-Malic acid-¹³C₄, (S)-Malic acid-¹³C₄, Uniformly Labeled L-Malic Acid | All four carbon atoms are ¹³C. | Metabolic flux analysis (TCA cycle), tracing carbon backbone, internal standard for quantitative mass spectrometry.[5][8][9][10] |

| (2S)-2-hydroxy[1-¹³C]butanedioic acid | L-Malic acid-1-¹³C | Only the carbon at position 1 is ¹³C. | Probing specific enzymatic reactions, studying decarboxylation events.[11] |

| (2S)-2-hydroxy[4-¹³C]butanedioic acid | L-Malic acid-4-¹³C | Only the carbon at position 4 is ¹³C. | Tracing the entry of specific precursors into the TCA cycle. |

| DL-Malic acid-¹³C₄ | DL-Malic acid-1,2,3,4-¹³C₄, (±)-Malic acid-¹³C₄ | A racemic mixture with all four carbons labeled. | As an internal standard where stereospecificity is not critical.[12] |

Core Applications of 13C Labeled Malic Acid

The utility of 13C labeled malic acid spans a wide range of applications, primarily centered on elucidating metabolic pathways and quantifying metabolites.

Metabolic Flux Analysis (MFA): Tracing the Path of Carbon

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions.[2][8][11] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, researchers can track the incorporation of ¹³C into downstream metabolites like malic acid. The resulting mass isotopomer distribution (MID) of malic acid, analyzed by mass spectrometry or NMR, provides a wealth of information about the activity of various metabolic pathways.[8][11]

For instance, in cancer metabolism research, tracing the carbons from [U-¹³C₆]glucose into malate can reveal the contribution of glycolysis to the TCA cycle.[13] The detection of M+2 or M+3 malate isotopologues can signify different entry points and pathway activities. M+3 malate, for example, can be an indicator of pyruvate carboxylase activity, an anaplerotic reaction that replenishes TCA cycle intermediates.[14]

Conversely, using [U-¹³C₅]glutamine as a tracer can illuminate the process of reductive carboxylation, a pathway often upregulated in cancer cells, where glutamine-derived α-ketoglutarate is converted to citrate.[15] The labeling pattern of malate in such experiments provides crucial insights into the direction and magnitude of metabolic fluxes.

Experimental Workflow: ¹³C-MFA for TCA Cycle Analysis

Caption: A generalized workflow for a ¹³C-MFA experiment.

Internal Standard for Quantitative Mass Spectrometry

Uniformly ¹³C-labeled malic acid (L-Malic acid-¹³C₄) serves as an ideal internal standard for the accurate quantification of endogenous malic acid in biological samples using isotope dilution mass spectrometry (IDMS).[9][16][17] Since the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer.[16][17] This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[16]

Experimental Design and Methodologies

The success of any experiment utilizing ¹³C labeled malic acid hinges on meticulous experimental design and execution.

Protocol: Quenching and Extraction of Polar Metabolites from Adherent Mammalian Cells

-

Preparation: Prepare an 80% methanol/water solution and cool it to -80°C. Also, prepare ice-cold phosphate-buffered saline (PBS).

-

Quenching: Aspirate the culture medium from the adherent cells. Immediately wash the cells once with ice-cold PBS to remove any remaining medium.

-

Metabolism Arrest: Aspirate the PBS and add the pre-chilled 80% methanol solution to the cells. The volume should be sufficient to cover the cell monolayer. This step rapidly quenches metabolic activity.

-

Cell Lysis and Metabolite Extraction: Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes. Then, scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted polar metabolites, to a new pre-chilled tube.

-

Sample Storage: The extracted metabolites can be stored at -80°C until analysis. For LC-MS analysis, the sample is typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C labeled malic acid and other polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often employed for better retention of small organic acids.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it requires derivatization of the organic acids to make them volatile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the specific positions of ¹³C labels within a molecule, providing detailed information on metabolic pathways.[20][21][22]

Data Interpretation: Decoding the Labeling Patterns

The interpretation of ¹³C labeling patterns in malic acid is key to understanding metabolic fluxes.

TCA Cycle and ¹³C Labeling from [U-¹³C₆]Glucose

Caption: Fate of ¹³C from glucose in the TCA cycle.

As depicted in the diagram, when [U-¹³C₆]glucose is the tracer, pyruvate becomes fully labeled ([¹³C₃]Pyruvate). Through the action of pyruvate dehydrogenase, it forms [¹³C₂]Acetyl-CoA, which then enters the TCA cycle. In the first turn of the cycle, malate will be labeled with two ¹³C atoms ([¹³C₂]Malate). However, if pyruvate carboxylase is active, it will convert [¹³C₃]Pyruvate to [¹³C₃]Oxaloacetate, leading to the formation of [¹³C₃]Malate. The relative abundance of M+2 and M+3 malate therefore provides a quantitative measure of the relative fluxes through pyruvate dehydrogenase and pyruvate carboxylase.[14]

Quality Control of ¹³C Labeled Malic Acid

For the integrity of research data, the quality of the ¹³C labeled compound is critical.

-

Isotopic Enrichment: This refers to the percentage of molecules that are labeled with ¹³C. It should be high (typically >98%) to ensure a strong signal and accurate flux calculations.

-

Chemical Purity: The compound should be free from chemical impurities that could interfere with the experiment or the analysis. This is typically assessed by techniques like HPLC and NMR.

-

Stereochemical Purity: For stereospecific enzymes and pathways, using the correct enantiomer (e.g., L-malic acid) is crucial. Chiral chromatography can be used to verify stereochemical purity.

Conclusion

13C labeled malic acid, in its various isotopologue forms, is an indispensable tool for the modern life scientist. Its application in metabolic flux analysis has revolutionized our understanding of cellular metabolism in health and disease. As an internal standard, it ensures the accuracy and reliability of quantitative metabolite measurements. By carefully selecting the appropriate labeled compound, meticulously designing and executing experiments, and thoughtfully interpreting the resulting data, researchers can unlock profound insights into the intricate workings of the cell. This guide serves as a foundational resource to empower researchers to confidently and effectively utilize 13C labeled malic acid in their quest for scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. isotope.com [isotope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. isotope.com [isotope.com]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Metabolism of malate in bovine adrenocortical mitochondria studied by 13C-NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 21. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Hydroxy(2-¹³C)butanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Introduction

2-Hydroxybutanedioic acid, commonly known as malic acid, is a dicarboxylic acid that is integral to the citric acid cycle (Krebs cycle) in all aerobic organisms. The isotopically labeled variant, 2-Hydroxy(2-¹³C)butanedioic acid, incorporates the stable, heavy isotope of carbon, ¹³C, at the second carbon position. This substitution provides a powerful analytical tool for tracing metabolic pathways, quantifying metabolic flux, and understanding the biochemical fate of drug candidates.[1]

The ¹³C label allows researchers to distinguish this molecule from its naturally occurring counterpart using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide will explore the fundamental physicochemical properties, with a specific focus on the molecular weight, and detail the practical applications and analytical methodologies for this critical research compound.

Physicochemical Properties and Molecular Weight

The chemical formula for 2-hydroxybutanedioic acid is C₄H₆O₅.[3][4][5][6] The molecular weight is determined by the sum of the atomic weights of its constituent atoms. For the isotopically labeled compound, the mass of one carbon atom is that of the ¹³C isotope.

Molecular Weight Calculation

-

Unlabeled 2-Hydroxybutanedioic Acid (Malic Acid):

-

2-Hydroxy(2-¹³C)butanedioic Acid:

Quantitative Data Summary

| Property | 2-Hydroxybutanedioic Acid | 2-Hydroxy(2-¹³C)butanedioic Acid |

| Chemical Formula | C₄H₆O₅ | C₄H₆O₅ (with one ¹³C) |

| Molar Mass | ~134.09 g/mol [5][6][7] | ~135.08 g/mol [9][10] |

| Appearance | White crystalline powder or granules[4] | White crystalline powder |

| Solubility | Soluble in water[13] | Soluble in water |

Experimental Protocol: Mass Spectrometric Analysis

The following protocol outlines a generalized workflow for the analysis of 2-Hydroxy(2-¹³C)butanedioic acid in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the presence and determine the isotopic enrichment of ¹³C-labeled malic acid in a biological sample.

Methodology:

-

Standard and Sample Preparation:

-

Prepare calibration standards with known concentrations of both labeled and unlabeled malic acid.

-

For biological samples (e.g., cell extracts, biofluids), perform a protein precipitation and metabolite extraction, typically using a cold organic solvent like methanol.

-

Dry the extracts and reconstitute in a solvent compatible with the LC mobile phase.

-

-

LC-MS Analysis:

-

Employ a suitable liquid chromatography method to separate malic acid from other metabolites in the sample.

-

The mass spectrometer is used to detect and quantify the labeled and unlabeled forms of malic acid based on their different mass-to-charge ratios.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the ¹²C- and ¹³C-malic acid.

-

Use the calibration standards to quantify the amounts of each isotopologue in the samples.

-

Calculate the isotopic enrichment to determine the extent of incorporation of the labeled malic acid into the metabolic pool.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the LC-MS analysis of isotopically labeled malic acid.

Application in Metabolic Pathway Analysis

2-Hydroxy(2-¹³C)butanedioic acid is a powerful tool for studying the citric acid cycle and related metabolic pathways. By introducing the labeled compound, researchers can trace the path of the ¹³C atom as it is metabolized, providing insights into the activity and regulation of these pathways under various conditions.

Citric Acid Cycle Diagram

References

- 1. The Application of Malic acid_Chemicalbook [chemicalbook.com]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. Malic Acid [webbook.nist.gov]

- 4. Malic acid | OIV [oiv.int]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. L-Malic Acid | C4H6O5 | CID 222656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Malic Acid | Fisher Scientific [fishersci.com]

- 8. Butanedioic acid, hydroxy-, (S)- [webbook.nist.gov]

- 9. 2-Hydroxy(2-~13~C)butanedioic acid | C4H6O5 | CID 71309137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-hydroxy(313C)butanedioic acid | C4H6O5 | CID 153695700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isotopes Matter [isotopesmatter.com]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. (2S)-2-Hydroxybutanedioic acid|lookchem [lookchem.com]

Navigating the Isotopic Labyrinth: A Technical Guide to Sourcing and Verifying 2-Hydroxy(2-¹³C)butanedioic Acid

For researchers, scientists, and drug development professionals embarking on metabolic studies, the precise tracking of molecules is paramount. Stable isotope labeling is a cornerstone of such investigations, and 2-Hydroxy(2-¹³C)butanedioic acid, a specifically labeled form of malic acid, serves as a critical tracer for elucidating pathways like the Krebs cycle. This guide provides an in-depth overview of commercial sources for this compound, criteria for supplier selection, and a rigorous protocol for in-house verification of its isotopic purity and enrichment.

The Significance of Positional Isotope Labeling

The choice of 2-Hydroxy(2-¹³C)butanedioic acid is deliberate. Placing the heavy carbon isotope at the C-2 position allows for the precise monitoring of the metabolic fate of this specific carbon atom as malate is processed through various enzymatic reactions. This level of detail is crucial for understanding reaction mechanisms and metabolic flux, providing insights that are unobtainable with uniformly labeled compounds.

Commercial Sourcing of 2-Hydroxy(2-¹³C)butanedioic Acid

Identifying a reliable commercial source for a specific isotopologue is the foundational step for any research endeavor. Several reputable suppliers offer isotopically labeled malic acid, though the exact 2-¹³C variant may be less common than fully labeled or deuterated versions. Below is a summary of potential suppliers for the target compound and its closely related analogues.

| Supplier | Product Name | Isotopic Purity | CAS Number | Notes |

| Sigma-Aldrich | DL-Malic acid-2-¹³C | 99 atom % ¹³C | 143435-95-5 | This is a racemic mixture of D and L isomers. |

| Cambridge Isotope Laboratories, Inc. | L-Malic acid (¹³C₄, 99%) | 99% | N/A for labeled | Fully labeled L-isomer.[1][2] |

| MedchemExpress | (S)-Malic acid-¹³C₄ | ≥98.0% | 150992-96-4 | Fully labeled L-isomer, also referred to as (S)-Malic acid.[3] |

| BOC Sciences | L-Malic acid-[1-¹³C] | 99% atom ¹³C | 180991-05-3 | Labeled at the C-1 position, not the C-2 position.[] |

Note: The availability and specifications of these products can change. It is imperative to consult the suppliers' websites for the most current information.

Selecting a Reputable Supplier: A Scientist's Checklist

Choosing the right supplier extends beyond simply finding the desired molecule. For isotopically labeled compounds, the following considerations are critical:

-

Isotopic Enrichment: This is the percentage of the labeled isotope at the specified position. For most applications, an enrichment of ≥98% is required. Always request a Certificate of Analysis (CoA) to verify this specification.

-

Chemical Purity: The compound should be free from other chemical contaminants that could interfere with experiments. High-purity compounds (≥98%) are the standard.

-

Stereoisomeric Purity: For biological systems, the stereochemistry of a molecule is crucial. The search results indicate that the 2-¹³C labeled compound is available as a DL-racemic mixture. If your experiment requires the pure L- or D-enantiomer, further purification or sourcing of an alternative may be necessary.

-

Availability of Analytical Data: Reputable suppliers will provide a comprehensive CoA with each product, detailing the isotopic enrichment, chemical purity, and the analytical methods used for their determination (e.g., NMR, Mass Spectrometry).

-

Lot-to-Lot Consistency: For long-term studies, ensuring consistency between different batches of the compound is essential for reproducible results.

Workflow for Sourcing and Verification

The following diagram illustrates the logical flow from identifying a potential supplier to the experimental use of the isotopically labeled compound.

Caption: Workflow from supplier selection to experimental application.

In-House Verification Protocol: Ensuring Isotopic Integrity

While suppliers provide a CoA, it is good laboratory practice to perform in-house quality control to verify the identity, purity, and isotopic enrichment of the received compound.

Objective: To confirm the identity, chemical purity, and isotopic enrichment of 2-Hydroxy(2-¹³C)butanedioic acid.

Materials:

-

2-Hydroxy(2-¹³C)butanedioic acid sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

High-field NMR spectrometer

Methodology:

1. Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water).

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer operating in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Analysis:

-

The theoretical monoisotopic mass of unlabeled 2-hydroxybutanedioic acid (C₄H₆O₅) is approximately 134.0215 Da.

-

The theoretical monoisotopic mass of 2-Hydroxy(2-¹³C)butanedioic acid (C₃¹³CH₆O₅) is approximately 135.0249 Da.[5]

-

Look for the deprotonated molecule [M-H]⁻ at m/z 133.0142 for the unlabeled and m/z 134.0176 for the labeled compound.

-

The relative intensity of the peak at m/z 134.0176 compared to any residual peak at m/z 133.0142 will provide an estimate of the isotopic enrichment.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent and transfer to an NMR tube.

-

¹H NMR:

-

Acquire a standard proton NMR spectrum.

-

The spectrum should be consistent with the structure of malic acid. The key feature to observe is the splitting of the proton signal at the C-2 position. In the unlabeled compound, this is a triplet. In the ¹³C-labeled compound, this signal will appear as a doublet due to one-bond coupling with the ¹³C nucleus.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show four distinct carbon signals.

-

The signal corresponding to the C-2 carbon will be significantly enhanced in intensity compared to the other signals, confirming the position of the label. The relative integrals of the C-2 signal compared to the other carbon signals (taking into account relaxation effects) can also be used to estimate isotopic enrichment.

-

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of Carbon-13 Labeled Malic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of carbon-13 (¹³C) labeled malic acid, a critical tracer for metabolic research and a valuable tool in drug development. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings of isotopic labeling, empowering researchers to make informed decisions in their experimental design. We will explore both biosynthetic and chemical synthesis routes, offering detailed methodologies and expert insights into achieving desired labeling patterns with high isotopic enrichment and chemical purity.

The Significance of ¹³C-Labeled Malic Acid in Modern Research

Malic acid, a dicarboxylic acid, is a central metabolite in the citric acid (TCA) cycle, a fundamental pathway for cellular energy production and a hub for numerous biosynthetic routes.[1] The ability to trace the flow of carbon atoms through these intricate networks is paramount to understanding cellular physiology in both healthy and diseased states. Carbon-13, a stable, non-radioactive isotope, serves as an ideal label for these studies. When ¹³C-labeled substrates are introduced to biological systems, their metabolic fate can be monitored using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of drug development, understanding how a therapeutic candidate impacts cellular metabolism is crucial for assessing its efficacy and potential off-target effects. ¹³C-labeled malic acid, along with other labeled metabolites, provides a powerful means to probe these metabolic perturbations.

Strategic Approaches to Synthesis: A Dichotomy of Nature and the Lab

The synthesis of ¹³C-labeled malic acid can be broadly categorized into two main approaches:

-

Biosynthesis (Enzymatic): This method leverages the metabolic machinery of microorganisms to convert a ¹³C-labeled precursor, typically glucose, into uniformly labeled L-malic acid. This approach is particularly advantageous for producing the naturally occurring L-enantiomer with high isotopic enrichment.

-

Chemical Synthesis: For researchers requiring specific labeling patterns (e.g., at a single carboxyl group or a methylene position), chemical synthesis offers unparalleled precision. This route involves the strategic assembly of the malic acid backbone from smaller, isotopically labeled building blocks.

The choice between these strategies is dictated by the specific research question, the desired labeling pattern, and the required stereochemistry.

Biosynthesis of Uniformly ¹³C-Labeled L-Malic Acid via Microbial Fermentation

The production of uniformly labeled L-malic acid ([U-¹³C₄]-L-malic acid) is most efficiently achieved through microbial fermentation.[2] Various microorganisms, including bacteria, yeast, and filamentous fungi, have been engineered to overproduce malic acid.[3] The core principle involves cultivating these organisms on a medium where the primary carbon source is uniformly ¹³C-labeled glucose.

The metabolic pathway primarily responsible for malic acid production in many engineered strains is the reductive TCA (rTCA) pathway.[2][3] This pathway involves the carboxylation of a three-carbon compound derived from glycolysis to form a four-carbon intermediate, which is then reduced to malic acid.

Experimental Workflow: Microbial Production of [U-¹³C₄]-L-Malic Acid

Caption: Workflow for the biosynthesis of uniformly ¹³C-labeled L-malic acid.

Detailed Protocol: Biosynthesis of [U-¹³C₄]-L-Malic Acid

1. Strain Selection and Pre-culture:

-

Select a microbial strain known for high-yield malic acid production (e.g., engineered Aspergillus niger, Saccharomyces cerevisiae, or Escherichia coli).[3][4]

-

Prepare a pre-culture in a standard, unlabeled growth medium to generate sufficient biomass for inoculating the production culture.

2. Production Culture:

-

Prepare a defined minimal medium with uniformly ¹³C-labeled glucose as the sole carbon source. The concentration of labeled glucose will depend on the specific strain and desired yield.

-

Inoculate the production medium with the pre-culture. The optimal inoculum size should be determined empirically.

-

Maintain the culture under controlled conditions of temperature, pH, and aeration, as these parameters significantly influence metabolic fluxes and product yield.

3. Fermentation Monitoring:

-

Monitor cell growth (e.g., by measuring optical density at 600 nm).

-

Periodically analyze the culture supernatant to monitor the consumption of ¹³C-glucose and the production of ¹³C-malic acid using techniques like HPLC.

4. Harvest and Extraction:

-

Once the desired concentration of malic acid is reached (typically in the stationary phase of growth), harvest the cells by centrifugation.

-

The supernatant, containing the secreted ¹³C-malic acid, is collected.

5. Purification:

-

The crude extract is subjected to purification to isolate the ¹³C-malic acid. This typically involves multiple chromatographic steps, such as ion-exchange chromatography followed by reversed-phase chromatography.

-

The purity of the final product is assessed by HPLC.

6. Isotopic and Stereochemical Analysis:

-

The isotopic enrichment and labeling pattern are confirmed by mass spectrometry and ¹³C-NMR.

-

The stereochemical purity (L-enantiomer) can be confirmed by chiral chromatography or enzymatic assay.

Causality Behind Experimental Choices:

-

Choice of Microorganism: Engineered strains are chosen for their high production titers and yields, which are the result of genetic modifications that redirect carbon flux towards malic acid synthesis and away from competing pathways.[3][4]

-

Defined Minimal Medium: Using a defined medium with ¹³C-glucose as the sole carbon source ensures that all the carbon atoms in the synthesized malic acid originate from the labeled precursor, leading to high and uniform isotopic enrichment.

-

Controlled Fermentation: Precise control of environmental parameters is critical for maintaining optimal metabolic activity and maximizing the yield of the desired product.

Chemical Synthesis of Position-Specifically ¹³C-Labeled Malic Acid

Chemical synthesis provides the flexibility to introduce ¹³C labels at specific positions within the malic acid molecule, such as [1-¹³C]-, [4-¹³C]-, or [2,3-¹³C₂]-malic acid. These specifically labeled isotopologues are invaluable for dissecting the stereochemistry and mechanism of enzymatic reactions.

A common strategy for synthesizing carboxyl-labeled malic acid involves the use of ¹³C-labeled cyanide or carbon dioxide as the source of the isotopic label.

Synthetic Pathway: Synthesis of [1-¹³C]-L-Malic Acid

Caption: A representative chemical synthesis pathway for [1-¹³C]-L-malic acid.

Detailed Protocol: Synthesis of [1-¹³C]-L-Malic Acid (Illustrative)

This protocol is a generalized representation and may require optimization based on specific starting materials and desired scale.

1. Synthesis of a Chiral Precursor:

-

A suitable chiral starting material is required to ensure the correct stereochemistry of the final product. A common approach involves the use of a protected derivative of (R)-glycidol.

2. Introduction of the ¹³C-Label:

-

The epoxide ring of the chiral precursor is opened by nucleophilic attack with potassium [¹³C]cyanide (K¹³CN). This reaction introduces the ¹³C-label at what will become the C1 carboxyl group of malic acid.

3. Hydrolysis of the Nitrile:

-

The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the ¹³C-nitrile group into a ¹³C-carboxylic acid.

4. Deprotection and Purification:

-

Any protecting groups on the hydroxyl and other carboxyl groups are removed.

-

The final product, [1-¹³C]-L-malic acid, is purified by crystallization or chromatography.

5. Analytical Verification:

-

The structure, isotopic enrichment, and position of the label are confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Quantitative Data Summary

| Synthesis Method | Labeling Pattern | Typical Isotopic Enrichment (%) | Typical Chemical Purity (%) | Key Advantages | Key Considerations |

| Biosynthesis | Uniform ([U-¹³C₄]) | >98 | >98 | Enantiomerically pure (L-form), high isotopic enrichment. | Limited to uniform labeling, requires expertise in fermentation. |

| Chemical Synthesis | Position-specific (e.g., [1-¹³C], [4-¹³C]) | >99 | >97 | Precise control over label position, adaptable to different labeling patterns. | Can be multi-step, may require chiral resolution, handling of toxic reagents (e.g., cyanide). |

Self-Validating Systems and Trustworthiness in Synthesis

A robust synthesis protocol is a self-validating system. Each step should include in-process controls and analytical checkpoints to ensure the reaction is proceeding as expected and that the desired product is being formed with the required purity and isotopic enrichment.

-

In-process Controls: Monitoring reaction progress by techniques like thin-layer chromatography (TLC) or HPLC can prevent the propagation of errors.

-

Rigorous Final Analysis: The final product must be subjected to a comprehensive suite of analytical tests (NMR, MS, elemental analysis) to unequivocally confirm its identity, purity, and isotopic labeling. Commercially available standards of unlabeled and labeled malic acid can be used for comparison.[5][6][7]

Conclusion: Enabling a Deeper Understanding of Metabolism

The ability to synthesize ¹³C-labeled malic acid with specific labeling patterns and high isotopic purity is a cornerstone of modern metabolic research. Whether through the elegance of microbial fermentation or the precision of chemical synthesis, these isotopically labeled molecules provide an unparalleled window into the intricate workings of the cell. This guide has provided a comprehensive overview of the key strategies and methodologies, empowering researchers to confidently produce and utilize these essential tools in their quest to unravel the complexities of metabolism and develop the next generation of therapeutics.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. isotope.com [isotope.com]

- 6. L-Malic acid (¹³C₄, 99%) - Amerigo Scientific [amerigoscientific.com]

- 7. isotope.com [isotope.com]

Introduction: The Significance of 13C Natural Abundance in Organic Acids

An In-Depth Technical Guide to the Natural Abundance of 13C in Organic Acids for Researchers, Scientists, and Drug Development Professionals

The study of the natural abundance of stable isotopes, particularly carbon-13 (13C), in organic acids offers a powerful lens through which to investigate a multitude of biological and chemical processes. Organic acids are central to cellular metabolism, playing critical roles in fundamental pathways such as the citric acid cycle and fatty acid synthesis[1]. The subtle variations in the natural 13C/12C ratio of these molecules can serve as a "carbon fingerprint," providing invaluable information about their origin and metabolic history[2]. For researchers, scientists, and professionals in drug development, understanding and harnessing this information can lead to significant advancements in fields ranging from metabolic research and disease diagnosis to food authenticity and environmental science.

This guide provides a comprehensive overview of the theoretical underpinnings, analytical methodologies, and diverse applications of 13C natural abundance analysis in organic acids. It is designed to equip readers with the knowledge to design, execute, and interpret studies involving the isotopic analysis of these crucial biomolecules.

Theoretical Principles: Isotopic Fractionation in Organic Acid Biosynthesis

The natural abundance of 13C is approximately 1.1%[3]. However, this abundance is not uniform across all organic molecules. Biological processes, particularly enzymatic reactions, exhibit kinetic isotope effects, where reactions involving the lighter isotope (12C) proceed at a slightly faster rate than those with the heavier isotope (13C)[4]. This leads to a phenomenon known as isotopic fractionation, resulting in the enrichment or depletion of 13C in metabolic products relative to their precursors.

The primary driver of 13C fractionation in the biosphere is photosynthesis. Plants are broadly categorized into C3 and C4 photosynthetic pathways, which discriminate against 13CO2 to different extents[4][5]. This initial isotopic signature of the carbon source is then propagated and further modified through various metabolic pathways within an organism. For instance, the pyruvate dehydrogenase complex, a key enzyme linking glycolysis to the citric acid cycle, is a known site of significant carbon isotope fractionation[6]. Consequently, the δ13C values of organic acids can provide insights into the metabolic pathways from which they were derived.

The δ13C value, expressed in parts per thousand (‰), is the standard notation for reporting 13C abundance relative to the Vienna Pee Dee Belemnite (VPDB) international standard:

δ13C (‰) = [((13C/12C)sample / (13C/12C)standard) - 1] x 1000

Negative δ13C values indicate a depletion of 13C relative to the standard, which is common in biological materials due to the preferential use of 12C during photosynthesis[4][7].

Analytical Methodologies for 13C Analysis of Organic Acids

The precise measurement of 13C natural abundance in organic acids requires sophisticated analytical techniques capable of separating complex mixtures and accurately determining isotopic ratios. The two primary methods employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile organic acids, a derivatization step is necessary to increase their volatility for gas chromatographic separation.

-

Sample Preparation and Extraction:

-

Lyophilize the biological sample (e.g., plasma, tissue homogenate) to remove water.

-

Extract the organic acids using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

-

Separate the organic phase containing the lipids and other non-polar compounds. The aqueous phase containing the organic acids is collected.

-

-

Derivatization:

-

Dry the aqueous extract containing the organic acids under a stream of nitrogen.

-

Derivatize the dried residue to form volatile esters (e.g., methyl esters) or amides. A common method for fatty acids that can be adapted is the use of BF3/methanol or creating dimethylamides[8]. For other organic acids, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

-

Heat the reaction mixture to ensure complete derivatization.

-

Evaporate the excess reagent and redissolve the derivatized organic acids in a suitable solvent for GC injection (e.g., hexane).

-

-

GC-C-IRMS Analysis:

-

Inject the derivatized sample into the gas chromatograph equipped with an appropriate capillary column (e.g., DB-5)[8].

-

The separated organic acid derivatives elute from the GC column and are passed through a combustion furnace (typically heated to 940-1000°C) containing an oxidant (e.g., CuO/NiO/Pt) to convert the organic carbon into CO2 gas[8].

-

A water trap removes the H2O produced during combustion.

-

The purified CO2 gas is introduced into the ion source of the isotope ratio mass spectrometer.

-

The IRMS measures the ion beams of m/z 44 (12CO2), 45 (13CO2), and 46 (12C16O18O) to determine the 13C/12C ratio.

-

The δ13C values are calculated relative to a calibrated CO2 reference gas that is pulsed into the mass spectrometer during the analysis[7].

-

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS is particularly advantageous for the analysis of non-volatile and thermally labile organic acids, as it eliminates the need for derivatization.

-

Sample Preparation and Extraction:

-

Sample preparation is often simpler than for GC-IRMS. Aqueous samples can sometimes be injected directly after filtration.

-

For more complex matrices, an extraction and cleanup procedure, such as solid-phase extraction (SPE) or ion-exchange chromatography, may be necessary to isolate the organic acid fraction[1].

-

-

LC Separation:

-

Inject the prepared sample onto a high-performance liquid chromatography (HPLC) system.

-

Separate the organic acids using a suitable column (e.g., a modified C18 column for organic acids) and a mobile phase (e.g., an aqueous solution with a buffer)[9].

-

-

LC-IRMS Interface and Analysis:

-

The eluent from the HPLC column is directed to an LC-IRMS interface.

-

In the interface, the organic compounds are quantitatively oxidized to CO2 in an aqueous oxidant stream (e.g., sodium persulfate in phosphoric acid) at an elevated temperature[1].

-

The resulting CO2 is then separated from the liquid phase in a gas exchange unit and transferred to the IRMS in a helium carrier gas stream.

-

The IRMS measures the 13C/12C ratio of the CO2 as described for GC-IRMS.

-

Diagram of the Experimental Workflow for 13C Analysis of Organic Acids

Caption: Experimental workflow for δ13C analysis of organic acids.

Natural Abundance of 13C in Common Organic Acids

The δ13C values of organic acids can vary depending on the source organism, its diet, and the metabolic state. The following table provides a summary of typical δ13C values for some common organic acids found in C3 plants.

| Organic Acid | Typical δ13C Range (‰) in C3 Plants | Reference(s) |

| Malic Acid | -29.5 to -23.9 | [1] |

| Citric Acid | -28.7 to -24.3 | [1] |

| Formic Acid | -27.6 (in estuarine systems) | [10] |

| Acetic Acid | Enriched in 13C relative to biomass | [6] |

| Linoleic Acid | -31.7 to -28.5 (in honey, as gluconic acid) | [11] |

Note: These values are indicative and can vary significantly based on the specific biological system and environmental conditions.

Applications in Research and Drug Development

The analysis of 13C natural abundance in organic acids has a wide array of applications:

Metabolic Studies and Disease Biomarkers

Variations in δ13C values of organic acids can reflect alterations in metabolic pathways associated with disease. For example, changes in the δ13C of citric acid cycle intermediates could indicate mitochondrial dysfunction. This approach has the potential to identify novel, non-invasive biomarkers for metabolic disorders and to monitor the metabolic effects of drug candidates. Natural abundance carbon isotope ratio analysis is a valuable tool for studying diet and metabolism[2].

Food Authenticity and Origin Determination

The isotopic signature of organic acids in food products can be used to verify their authenticity and geographical origin. For instance, the δ13C values of citric acid, glucose, and fructose in lemon juice can reveal the addition of sugars or acids from C4 plants (like corn or sugarcane), which is not permitted in "pure juice"[12][13]. This is a powerful tool for combating food fraud and ensuring product quality.

Environmental and Ecological Studies

In environmental science, the δ13C analysis of organic acids helps in tracing carbon sources and understanding microbial metabolism in various ecosystems, such as soils and aquatic environments[5][9][14]. For example, it can be used to differentiate between natural and anthropogenic sources of organic pollutants.

Diagram of Isotopic Fractionation in the Citric Acid Cycle

Caption: Isotopic fractionation in the Citric Acid Cycle.

Conclusion: A Versatile Tool for Scientific Discovery

The analysis of the natural abundance of 13C in organic acids is a sophisticated and highly informative technique with broad applications in science and industry. By providing a window into the metabolic history of these key molecules, it enables researchers to address complex questions in metabolism, food science, and environmental research. As analytical instrumentation continues to improve in sensitivity and accessibility, the use of stable isotope analysis is poised to become an even more indispensable tool for innovation and discovery in drug development and beyond.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 5. nrel.colostate.edu [nrel.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. (13)C/(12)C isotope ratios of organic acids, glucose and fructose determined by HPLC-co-IRMS for lemon juices authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. economie.gouv.fr [economie.gouv.fr]

- 14. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxy(2-13C)butanedioic Acid (CAS 143435-96-5) in Metabolic Research

Abstract: This technical guide provides an in-depth exploration of 2-Hydroxy(2-13C)butanedioic acid, a stable isotope-labeled form of malic acid. Primarily utilized as a metabolic tracer, this compound is an indispensable tool for researchers in cellular metabolism, drug discovery, and systems biology. We will delve into its fundamental properties, its critical role in dissecting the Krebs cycle, and provide detailed, field-proven protocols for its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for a dynamic and quantitative understanding of cellular physiology.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful, non-radioactive technique used to trace the metabolic fate of molecules within a living system.[1] By replacing an atom, such as Carbon-12, with its heavier, stable isotope (Carbon-13), we can introduce a "tag" that can be tracked using analytical instruments like mass spectrometers and NMR spectrometers.[1] 2-Hydroxy(2-¹³C)butanedioic acid, also known as DL-Malic acid-2-¹³C, serves as such a tracer for a key intermediate in central carbon metabolism.[2] Its application allows for the precise mapping of carbon atom transitions through metabolic pathways, providing quantitative insights into reaction rates, or "fluxes," which are often altered in disease states.[3][4]

Physicochemical Properties

The physical and chemical characteristics of 2-Hydroxy(2-¹³C)butanedioic acid are nearly identical to its unlabeled counterpart, ensuring it is treated the same way by cellular enzymes.[5] This principle is fundamental to its utility as a biological tracer.

| Property | Value | Source |

| CAS Number | 143435-96-5 | [2] |

| IUPAC Name | 2-hydroxy(2-¹³C)butanedioic acid | [2] |

| Molecular Formula | HO₂CCH₂¹³CH(OH)CO₂H | |

| Molecular Weight | 135.08 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 131-133 °C | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| SMILES | C(--INVALID-LINK--O)C(=O)O | [2] |

The Role of Malate in Central Carbon Metabolism

Malic acid, or malate in its ionized form, is a pivotal intermediate in the Krebs cycle (also known as the Tricarboxylic Acid Cycle or TCA cycle), a series of reactions essential for cellular respiration and energy production.[6][7] The Krebs cycle occurs in the mitochondrial matrix and is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[6][8]

Within the cycle, malate participates in a critical reaction catalyzed by the enzyme malate dehydrogenase. In this step, malate is oxidized to oxaloacetate, transferring electrons to NAD+ to form NADH.[9] Oxaloacetate is then combined with acetyl-CoA to initiate the next turn of the cycle by forming citrate.[7] Because of its central position, tracing the fate of malate provides a direct window into the activity and integrity of the entire Krebs cycle.

Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Principle of Tracing with 2-Hydroxy(2-¹³C)butanedioic Acid

When 2-Hydroxy(2-¹³C)butanedioic acid is introduced into a biological system, the ¹³C label is positioned specifically at the C-2 carbon of the malate molecule. As this labeled malate enters the Krebs cycle, the ¹³C atom is systematically transferred to subsequent metabolites.

-

Malate to Oxaloacetate: Malate dehydrogenase oxidizes the labeled malate. The ¹³C atom at the C-2 position of malate becomes the C-2 atom of oxaloacetate.

-

Oxaloacetate to Citrate: The labeled oxaloacetate condenses with acetyl-CoA (typically unlabeled in this experimental design) to form citrate. The ¹³C label now resides at the C-2 position of the newly formed citrate.

-

Downstream Propagation: As citrate is isomerized to isocitrate and subsequently decarboxylated, the ¹³C label is passed down to α-ketoglutarate, succinyl-CoA, succinate, and fumarate.

By measuring the abundance and position of the ¹³C label in these downstream metabolites, researchers can calculate the rate of flux through the Krebs cycle and identify potential pathway diversions or bottlenecks.[3]

Visualizing the Metabolic Fate

The following diagram illustrates the entry and initial propagation of the ¹³C label from 2-Hydroxy(2-¹³C)butanedioic acid within the Krebs cycle.

Caption: Metabolic fate of ¹³C from labeled malate in the Krebs cycle.

Experimental Design and Protocol

A successful ¹³C-MFA experiment hinges on meticulous planning and execution. The protocol must be optimized to achieve isotopic steady-state and to preserve the metabolic state of the cells at the moment of collection.[4]

General Experimental Workflow

The overall process can be summarized in several key stages, from initial cell culture to final data interpretation.

Caption: General workflow for a ¹³C-MFA experiment.

Detailed Protocol for Adherent Mammalian Cells

This protocol is a validated starting point for performing ¹³C labeling experiments on adherent cells cultured in multi-well plates.

Materials:

-

Adherent mammalian cells cultured in appropriate multi-well plates (e.g., 6-well or 12-well).

-

Culture medium prepared without standard malic acid, supplemented with 2-Hydroxy(2-¹³C)butanedioic acid.

-

Ice-cold 0.9% NaCl solution.[4]

-

-80°C quenching and extraction solution: 80% methanol / 20% water (LC-MS grade).[4]

-

Cell scraper.

-

Microcentrifuge tubes, pre-chilled.

-

Centrifuge capable of maintaining 4°C.

Methodology:

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed culture medium containing 2-Hydroxy(2-¹³C)butanedioic acid.

-

Incubate the cells for a duration sufficient to approach isotopic steady-state. For many central carbon metabolites, 18-24 hours is a reliable starting point.[4]

-

-

Quenching and Extraction (The Critical Step):

-

Causality: This step must be performed as rapidly as possible to prevent enzymatic activity from altering metabolite concentrations and labeling patterns. Working on ice is essential.

-

Place the culture plate on ice. Aspirate the labeling medium.

-

Quickly wash the cell monolayer with an ample volume of ice-cold 0.9% NaCl solution to remove extracellular tracer. Aspirate completely.

-

Immediately add the -80°C 80% methanol extraction solution directly to the well (e.g., 1 mL for a 6-well plate).[4] It is crucial to include a "processing blank" by adding the extraction solution to an empty well to monitor for contaminants.[4]

-

Place the plate at -80°C for at least 30 minutes to facilitate protein precipitation.[4]

-

-

Metabolite Collection:

-

Thaw the plate on ice.

-

Using a pre-chilled cell scraper, scrape the surface of the well to detach the cells and ensure they are fully suspended in the methanol solution.

-

Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[4]

-

-

Sample Clarification:

-

Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

-